Cas no 1806233-08-8 (3-(Chloromethyl)-5-iodo-4-methyl-2-(trifluoromethoxy)pyridine)
3-(Chloromethyl)-5-iodo-4-methyl-2-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-(Chloromethyl)-5-iodo-4-methyl-2-(trifluoromethoxy)pyridine
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- Inchi: 1S/C8H6ClF3INO/c1-4-5(2-9)7(14-3-6(4)13)15-8(10,11)12/h3H,2H2,1H3
- InChI Key: IVFRYQZUVWJHMV-UHFFFAOYSA-N
- SMILES: IC1=CN=C(C(CCl)=C1C)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 217
- XLogP3: 3.8
- Topological Polar Surface Area: 22.1
3-(Chloromethyl)-5-iodo-4-methyl-2-(trifluoromethoxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029090014-1g |
3-(Chloromethyl)-5-iodo-4-methyl-2-(trifluoromethoxy)pyridine |
1806233-08-8 | 97% | 1g |
$1,579.40 | 2022-03-31 |
3-(Chloromethyl)-5-iodo-4-methyl-2-(trifluoromethoxy)pyridine Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 3-(Chloromethyl)-5-iodo-4-methyl-2-(trifluoromethoxy)pyridine
Introduction to 3-(Chloromethyl)-5-iodo-4-methyl-2-(trifluoromethoxy)pyridine (CAS No. 1806233-08-8)
3-(Chloromethyl)-5-iodo-4-methyl-2-(trifluoromethoxy)pyridine (CAS No. 1806233-08-8) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a chloromethyl, iodo, methyl, and trifluoromethoxy substituent on a pyridine ring, offers a broad range of applications in the development of novel therapeutic agents and as a valuable intermediate in synthetic chemistry.
The chloromethyl group in 3-(Chloromethyl)-5-iodo-4-methyl-2-(trifluoromethoxy)pyridine provides a reactive site for various chemical transformations, making it an excellent starting material for the synthesis of complex molecules. The iodo substituent, on the other hand, can be readily replaced with other functional groups through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This versatility is particularly valuable in the design of drug candidates with specific biological activities.
The presence of the methyl group on the pyridine ring contributes to the compound's lipophilicity, which is crucial for enhancing its bioavailability and cellular uptake. Additionally, the trifluoromethoxy group imparts unique electronic and steric properties to the molecule, influencing its interactions with biological targets. These properties make 3-(Chloromethyl)-5-iodo-4-methyl-2-(trifluoromethoxy)pyridine an attractive scaffold for the development of drugs targeting various diseases.
In recent years, significant progress has been made in understanding the biological activities of compounds derived from 3-(Chloromethyl)-5-iodo-4-methyl-2-(trifluoromethoxy)pyridine. For instance, studies have shown that derivatives of this compound exhibit potent anti-cancer properties by inhibiting key enzymes involved in tumor growth and metastasis. One notable example is the inhibition of tyrosine kinases, which are often overexpressed in various types of cancer. These findings have opened new avenues for the development of targeted therapies with improved efficacy and reduced side effects.
Beyond cancer research, 3-(Chloromethyl)-5-iodo-4-methyl-2-(trifluoromethoxy)pyridine has also shown promise in other therapeutic areas. For example, it has been explored as a potential lead compound for developing antiviral agents against emerging viral infections. The ability to modulate viral replication through specific interactions with viral enzymes makes this compound a valuable tool in combating viral diseases.
In addition to its therapeutic applications, 3-(Chloromethyl)-5-iodo-4-methyl-2-(trifluoromethoxy)pyridine is also used as an intermediate in the synthesis of agrochemicals and materials science. Its unique combination of functional groups allows for the creation of compounds with tailored properties for specific applications. For instance, it can be used to synthesize pesticides with enhanced selectivity and reduced environmental impact.
The synthesis of 3-(Chloromethyl)-5-iodo-4-methyl-2-(trifluoromethoxy)pyridine typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound. For example, the use of transition-metal catalysts and green chemistry principles has significantly improved the environmental sustainability of its production.
In conclusion, 3-(Chloromethyl)-5-iodo-4-methyl-2-(trifluoromethoxy)pyridine (CAS No. 1806233-08-8) is a highly versatile compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and beyond. Its unique structural features make it an invaluable tool for developing novel therapeutic agents and advancing our understanding of biological processes. As research continues to uncover new possibilities, this compound is poised to play a crucial role in addressing some of the most pressing challenges in healthcare and beyond.
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